molecular formula C12H12N2 B1281727 1H-Benzo[DE]isoquinolin-2(3H)-amine CAS No. 42773-02-4

1H-Benzo[DE]isoquinolin-2(3H)-amine

Cat. No. B1281727
CAS RN: 42773-02-4
M. Wt: 184.24 g/mol
InChI Key: JSKSZCLHCISZEB-UHFFFAOYSA-N
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Description

The compound 1H-Benzo[DE]isoquinolin-2(3H)-amine is a chemical structure that serves as a core for various derivatives with potential applications in material science and bioactivity. The derivatives of this compound have been explored for their photoinitiating properties in polymerization processes and their biological activities such as plant growth regulation and fungicidal properties.

Synthesis Analysis

The synthesis of derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine has been achieved through various methods. One approach involves the preparation of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, which are then used in photoinitiating systems for polymerization . Another method includes a one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding amines through a hydroamination/oxidation sequence . Additionally, a Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines has been reported, showcasing good functional group tolerance and high efficiency . A green approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves a three-component reaction mediated by iodine and potassium carbonate in water . Furthermore, a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives were synthesized from 1,8-naphthalic anhydride and organic acids .

Molecular Structure Analysis

The molecular structure of 1H-Benzo[DE]isoquinolin-2(3H)-amine derivatives has been elucidated using various spectroscopic techniques such as NMR and HR-ESI-MS. These studies confirm the successful synthesis of the target compounds and provide insight into their structural features, which are crucial for their biological and photoinitiating activities .

Chemical Reactions Analysis

The derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine have been incorporated into systems that initiate polymerization under various conditions, including exposure to different wavelengths of visible LEDs. Some derivatives exhibit panchromatic behavior, allowing polymerization under blue, green, or red light, which is a significant advancement over traditional camphorquinone-based systems . The chemical reactivity of these compounds is also demonstrated in the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one through a series of reactions including allyl etherification, Claisen rearrangement, and reductive amination .

Physical and Chemical Properties Analysis

The physical properties of the synthesized derivatives, such as melting points, have been determined to ensure purity. The chemical properties, particularly the photoinitiating efficiency and bioactivity, have been extensively evaluated. For instance, certain derivatives have shown significant plant growth regulating activity and fungicidal activity against various pathogens. These activities are enhanced by the introduction of phenyl groups into the molecular structure .

Scientific Research Applications

Crystallography

  • The compound “1H-Benzo[DE]isoquinolin-2(3H)-amine” has been used in the field of crystallography . Specifically, it was used in the synthesis of methyl 2-(1,3-dioxo-1H-benzo [de]isoquinolin-2(3H)-yl)acetate, a compound with the formula C15H11NO4 .
  • The crystal structure of this compound was determined using X-ray diffraction . The crystal belongs to the monoclinic system, with space group P21/n .
  • The results showed that the crystal has a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, and β = 96.6020(10)° .

Synthesis and LOX Inhibitory Activity Evaluation

  • Derivatives of “1H-Benzo[DE]isoquinolin-2(3H)-amine” have been synthesized and evaluated for their inhibitory activity against lipoxygenase (LOX) .
  • The specific methods of synthesis and evaluation, as well as the results of the study, were not available in the source .

Lipoxygenase (LOX) Inhibitory Activity Evaluation

  • Derivatives of “1H-Benzo[DE]isoquinolin-2(3H)-amine” have been synthesized and evaluated for their inhibitory activity against lipoxygenase (LOX) . The specific methods of synthesis and evaluation, as well as the results of the study, were not available in the source .

Future Directions

The future directions for “1H-Benzo[DE]isoquinolin-2(3H)-amine” could involve further exploration of its properties and potential applications. One study suggests that it could be a potential lead for the development of new chemosensors .

properties

IUPAC Name

1,3-dihydrobenzo[de]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKSZCLHCISZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513274
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[DE]isoquinolin-2(3H)-amine

CAS RN

42773-02-4
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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